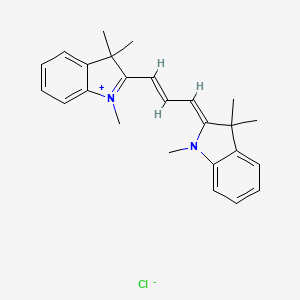

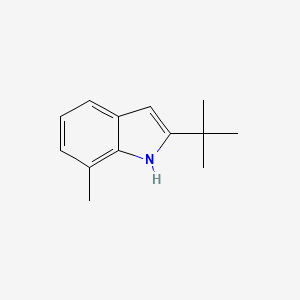

2-(tert-Butyl)-7-methyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(tert-Butyl)-7-methyl-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the indole ring can influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate was synthesized via a reaction involving 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione with tert-butyl bromoacetate in the presence of a base . Another example is the preparation of 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole through selective reduction of its precursors with diisobutylaluminiumhydride . These methods demonstrate the versatility in synthesizing tert-butyl indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, and the crystal structure was further analyzed using density functional theory (DFT) . The indole ring system's planarity and the orientation of substituents are crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The reactivity of tert-butoxyl radicals towards substituted indole derivatives, for example, involves hydrogen abstraction, which is influenced by the electron-donating capacity of the substituents . The presence of a tert-butyl group can affect the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as polarity, hydrogen bonding, and molecular electrostatic potential, are important for their function and application. Compound 2, mentioned in one of the studies, has significant O...H, N...H, and S...H contacts, contributing to its molecular packing and interactions . The tert-butyl group can also influence the compound's solubility, boiling point, and stability.

科学的研究の応用

Synthesis of 5-HT6 Antagonists

2-(tert-Butyl)-7-methyl-1H-indole derivatives have been utilized in the synthesis of potent 5-HT6 antagonists, which are significant in advanced biological testing. These compounds are derived from an epiminocyclohept[b]indole scaffold and have shown promising results in this field (Isherwood et al., 2012).

Heterocyclic Chemistry

The compound has been involved in the study of isoanellated heterocyclic systems, demonstrating its relevance in the field of heterocyclic chemistry. This includes its transformation into various derivatives with different functional groups (Kreher & Dyker, 1987).

Palladium-Catalyzed Annulation

Research involving palladium-catalyzed intramolecular annulation of alkynes used tert-butylimines of 2-bromo-1H-indole-3-carboxaldehydes, demonstrating the compound's potential in creating complex molecular structures like gamma-carbolines and heteropolycycles (Zhang & Larock, 2003).

Nenitzescu Indole Synthesis

This compound plays a role in the synthesis of selective androgen receptor modulators, showing its applicability in the Nenitzescu indole synthesis. The process involves a multi-step synthesis starting from different precursors (Boros, Kaldor & Turnbull, 2011).

Photocatalytic Cycloaddition

In photocatalytic dearomative intermolecular [2 + 2] cycloaddition of heterocycles, derivatives of 2-(tert-Butyl)-7-methyl-1H-indole are used to build molecular complexity, which has implications in drug discovery (Oderinde et al., 2020).

Fischer Indole Synthesis

The compound is involved in Fischer indole synthesis, a crucial method in modern organic chemistry for producing pharmaceuticals, agrochemicals, and other products. This showcases its versatility and importance in synthetic organic chemistry (Falke et al., 2011).

Palladium-Catalyzed Cyclization

Research on the utility of isocyanides in C–N or C–C bond construction also highlights the application of 2-(tert-Butyl)-7-methyl-1H-indole derivatives. This work demonstrates the compound's role in forming complex molecular architectures (Tang et al., 2014).

X-Ray Structural Analysis

X-ray structural analysis and DFT studies of triazolyl-indole derivatives including tert-butyl variants offer insights into the molecular structure, interactions, and potential applications in pharmaceuticals and materials science (Boraei et al., 2021).

Synthesis Employing tert-Butyl Sulfinamide

The use of tert-butyl sulfinamide in synthesizing indoles from 2-halophenols via palladium-catalyzed cross coupling highlights another aspect of the compound's utility in chemical synthesis (Prakash et al., 2011).

作用機序

Target of Action

Related compounds such as tert-butylhydroquinone (tbhq) have been reported to interact with hemagglutinin in influenza a virus . It’s important to note that this doesn’t necessarily mean 2-(tert-Butyl)-7-methyl-1H-indole shares the same targets, but it provides a starting point for further investigation.

Mode of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to exhibit antibacterial activity . The mode of action of TBHQ/TBBQ involves causing loss of bacterial membrane integrity

Biochemical Pathways

Related compounds like tert-butylhydroquinone (tbhq) have been reported to affect amino acid δ2h values in aerobic heterotrophs . This suggests that 2-(tert-Butyl)-7-methyl-1H-indole might also interact with biochemical pathways related to amino acid metabolism.

Pharmacokinetics

A related compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate (l-44), has been studied for its pharmacokinetics and metabolism in rats . This compound was found to be well-tolerated and exhibited pharmacokinetic properties that support once-daily dosing . This information could provide a basis for further investigation into the pharmacokinetics of 2-(tert-Butyl)-7-methyl-1H-indole.

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to exhibit antibacterial activity . This suggests that 2-(tert-Butyl)-7-methyl-1H-indole might also have antibacterial properties.

特性

IUPAC Name |

2-tert-butyl-7-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-5-7-10-8-11(13(2,3)4)14-12(9)10/h5-8,14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIIEDLFBUMOFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426285 |

Source

|

| Record name | 2-(tert-Butyl)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-7-methyl-1H-indole | |

CAS RN |

69622-42-0 |

Source

|

| Record name | 2-(tert-Butyl)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)

![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)